

Application Note: Live-Cell Imaging of Mitochondrial Dynamics with 15-Oxospiramilactone

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Compound of Interest

Compound Name: 15-Oxospiramilactone

Cat. No.: B10837553

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.^{[1][2]} Dysregulation of mitochondrial dynamics has been implicated in a variety of human diseases, including neurodegenerative disorders and cardiomyopathies.^{[3][4][5]}

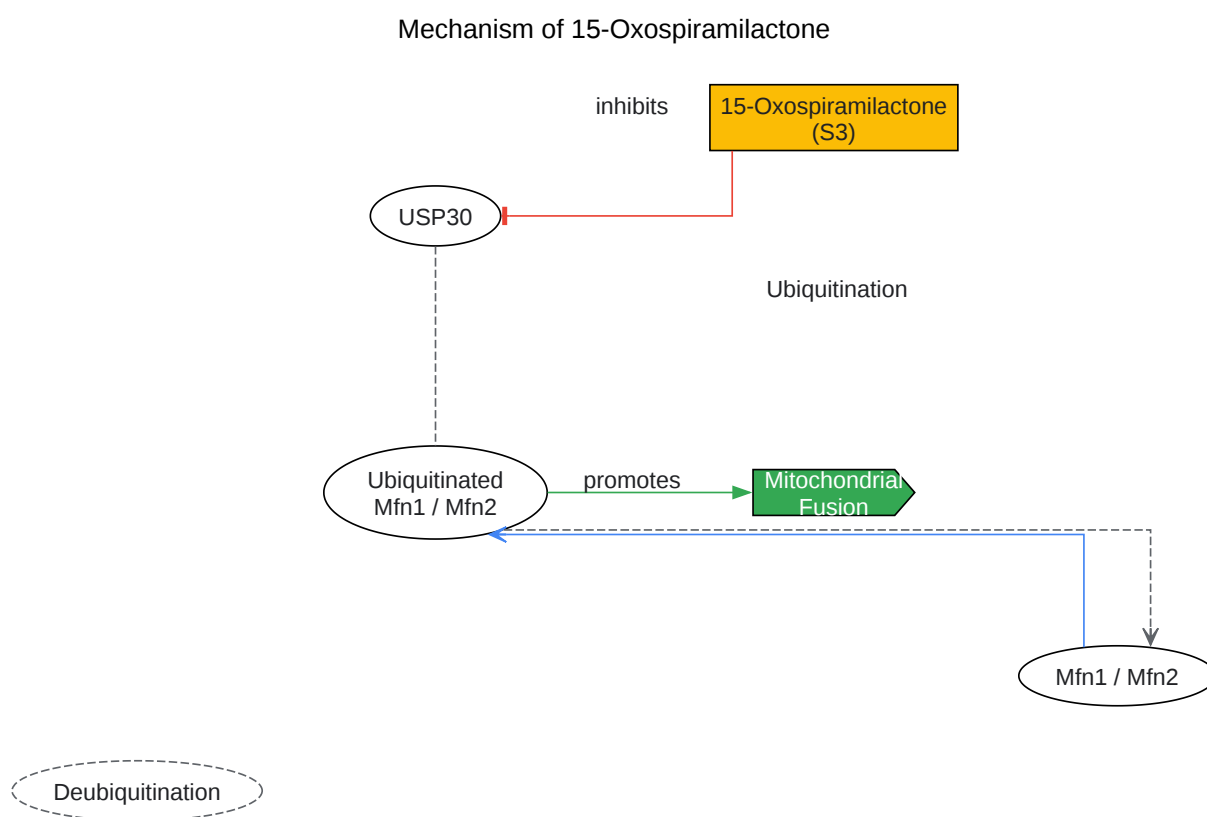
15-Oxospiramilactone, a diterpenoid derivative also known as S3, has emerged as a potent small molecule modulator of mitochondrial dynamics.^{[3][4][5]} It selectively promotes mitochondrial fusion, making it an invaluable tool for studying the mechanisms of mitochondrial network formation and for investigating potential therapeutic strategies aimed at restoring mitochondrial function.^{[3][4]} This application note provides a detailed overview of the mechanism of **15-Oxospiramilactone** and protocols for its use in live-cell imaging of mitochondrial dynamics.

Mechanism of Action

15-Oxospiramilactone induces mitochondrial fusion by inhibiting the deubiquitinase USP30, which is localized to the outer mitochondrial membrane.^{[3][4][6]} USP30 typically removes

ubiquitin chains from mitochondrial proteins, acting as a negative regulator of processes like mitophagy and mitochondrial fusion.[6][7]

The key targets of USP30 in the context of fusion are the Mitofusin proteins, Mfn1 and Mfn2. By inhibiting USP30, **15-Oxospiramilactone** leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[3][8] This specific type of ubiquitination enhances the activity of the Mitofusins, thereby promoting the fusion of mitochondria and leading to the formation of elongated, interconnected mitochondrial networks.[3][4][8] This mechanism has been shown to restore mitochondrial morphology and function in cells with deficient mitochondrial fusion machinery.[3][5]



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Caption: Signaling pathway of **15-Oxospiramilactone** in promoting mitochondrial fusion.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data from published studies for the use of **15-Oxospiramilactone** (S3). It is crucial to note that the optimal concentration and incubation time may vary depending on the cell type and experimental conditions.

| Parameter | Value | Cell Type | Notes | Reference |
|-------------------------|----------------|------------------------------------|---|-----------|
| Effective Concentration | 2 - 5 μ M | Mouse Embryonic Fibroblasts (MEFs) | 2 μ M is sufficient to inhibit USP30. 5 μ M was used for time-lapse imaging. | [4][8] |
| Incubation Time | 2 - 24 hours | MEFs | Mitochondrial elongation can be observed as early as 2 hours. More pronounced effects are seen after 24 hours. | [4] |
| Apoptotic Concentration | > 3.75 μ M | Cancer Cell Lines | Higher concentrations (3.75 - 15 μ M) have been shown to induce apoptosis, an effect independent of its role in fusion. | [8] |
| Target Specificity | Cys77 of USP30 | In vitro | Binds covalently to the catalytic cysteine residue of USP30. | [6] |

Experimental Protocols

Protocol 1: Induction of Mitochondrial Fusion

This protocol describes the treatment of cultured mammalian cells with **15-Oxospiramilactone** to induce mitochondrial fusion prior to imaging.

Materials:

- Mammalian cells of interest (e.g., HeLa, U2OS, or MEFs)
- Complete cell culture medium
- Glass-bottom imaging dishes or coverslips[9]
- **15-Oxospiramilactone** (S3) stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere for at least 24 hours.
- **Preparation of Working Solution:** Dilute the **15-Oxospiramilactone** stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 2-5 µM). Prepare a vehicle control using an equivalent amount of DMSO.
- **Treatment:** Remove the existing medium from the cells and replace it with the medium containing **15-Oxospiramilactone** or the vehicle control.
- **Incubation:** Return the cells to the incubator for the desired time period (e.g., 2 to 24 hours). The optimal time should be determined empirically for each cell line and experimental goal.

Protocol 2: Live-Cell Staining and Imaging

This protocol details the staining of mitochondria in live, **15-Oxospiramilactone**-treated cells and their subsequent imaging using confocal microscopy.

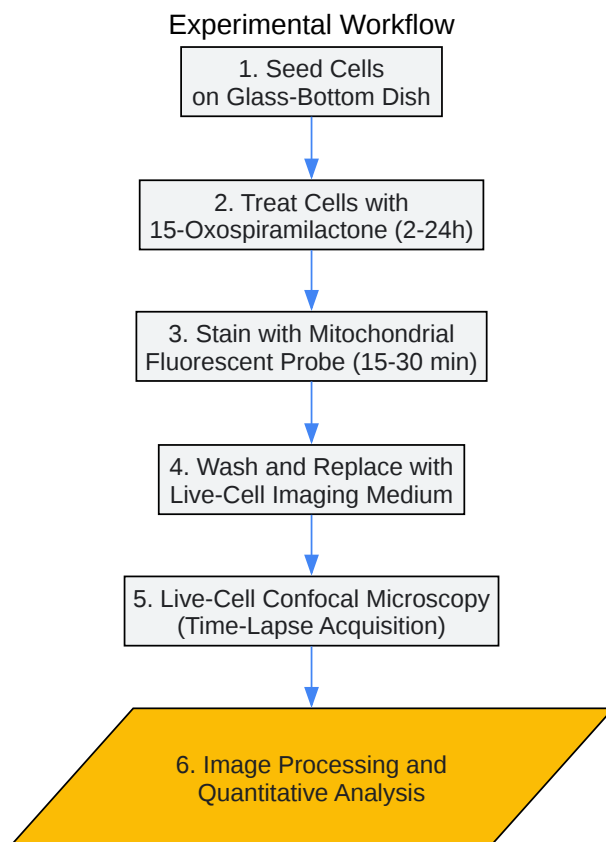
Materials:

- Cells treated with **15-Oxospiramilactone** (from Protocol 1)
- Mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos, TMRM, or TMRE)[[10](#)][[11](#)]
- Live-cell imaging medium (e.g., phenol red-free DMEM/F12)[[9](#)][[12](#)]
- Confocal laser scanning microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂)

Procedure:

- **Probe Preparation:** Prepare a working solution of the mitochondrial probe in pre-warmed live-cell imaging medium. For example, for MitoTracker™ Red CMXRos, a final concentration of 50-100 nM is typically used.
- **Staining:** Remove the **15-Oxospiramilactone**-containing medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C, protected from light.
- **Wash:** Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
- **Imaging:** Add fresh, pre-warmed live-cell imaging medium to the dish. If the experiment involves long-term imaging, the medium can be supplemented with **15-Oxospiramilactone** to maintain the effect.
- **Microscopy:**
 - Place the dish on the microscope stage within the pre-heated environmental chamber.
 - Allow the sample to equilibrate for at least 15 minutes before imaging.
 - Locate the cells and focus on the mitochondrial plane.

- Use the lowest possible laser power to minimize phototoxicity and photobleaching, especially for time-lapse experiments.[10]
- Acquire images or time-lapse series using appropriate filter sets and acquisition parameters (e.g., 561 nm excitation for red fluorescent probes).



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Caption: Workflow for imaging mitochondrial dynamics with **15-Oxospiramilactone**.

Protocol 3: Image Analysis and Quantification

Quantitative analysis is essential to objectively assess changes in mitochondrial morphology.

- Image Pre-processing: Apply a background subtraction and a median filter to reduce noise if necessary.

- Segmentation: Threshold the images to create a binary mask of the mitochondrial network. This can be done using automated algorithms in software like ImageJ/Fiji.
- Quantification: Use analysis plugins (e.g., Mitochondrial Network Analysis - MiNA) to measure parameters such as:
 - Mitochondrial Footprint: The total area covered by mitochondria.
 - Network Branching: The number of mitochondrial networks and branches per network.
 - Aspect Ratio & Form Factor: Metrics that describe the elongation and circularity of individual mitochondria. An increase in aspect ratio indicates elongation and fusion.
- Statistical Analysis: Compare the quantified parameters between control (vehicle-treated) and **15-Oxospiramilactone**-treated cells from multiple independent experiments.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |
|--|---|--|
| No observable change in mitochondrial morphology | Insufficient incubation time or concentration. | Optimize the concentration (try a range from 1-10 μ M) and incubation time (try 2, 6, 12, and 24 hours). |
| Cell line is non-responsive. | The expression level of USP30 or other pathway components may vary. Try a different cell line known to respond. | |
| High Cell Death/Toxicity | Concentration of 15-Oxospiramilactone is too high. | Reduce the concentration to $\leq 2 \mu$ M. ^[8] Ensure the DMSO concentration in the final medium is $< 0.1\%$. |
| Phototoxicity from imaging. | Reduce laser power, increase camera gain, decrease exposure time, and reduce the frequency of image acquisition for time-lapse studies. ^[10] | |
| Weak Fluorescent Signal | Insufficient probe concentration or incubation time. | Increase the probe concentration or staining time. Ensure the probe has not expired. |
| Photobleaching. | Use an anti-fade agent in the imaging medium if compatible with live cells, or reduce laser power and exposure. | |
| Blurry Images | Incorrect focus or objective. | Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x) for the best resolution. Ensure the sample is in focus. |

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